
2',3',4'-Trimethoxyacetophenone
Overview
Description
2',3',4'-Trimethoxyacetophenone (CAS: 13909-73-4) is a methoxy-substituted acetophenone derivative with a molecular formula of C${11}$H${14}$O$_4$ and a molecular weight of 210.23 g/mol. It is primarily utilized as a precursor for synthesizing chalcone derivatives, which exhibit notable anti-inflammatory activity . Its structural uniqueness lies in the positions of the methoxy groups (ortho, meta, and para on the acetophenone ring), which influence its physicochemical properties and biological interactions.
Mechanism of Action
The biological activity of 2’,3’,4’-Trimethoxyacetophenone is often attributed to its ability to interact with specific molecular targets and pathways. For instance, its anti-inflammatory effects may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as PI3K/Akt.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity, synthetic utility, and physicochemical properties of trimethoxyacetophenone isomers vary significantly based on methoxy group positioning. Below is a detailed comparison with key analogs:
2',4',6'-Trimethoxyacetophenone
- Molecular Weight : 210.23 g/mol (aligned with 2',3',4'-isomer) .
- Solubility : Highly soluble in dimethyl sulfoxide (DMSO) .
- Applications: Serves as a precursor for JAI-51, a microtubule-depolymerizing agent with antitumor activity against glioblastoma . Used in Claisen-Schmidt condensations to synthesize indole-trimethoxyphenyl-propenones, evaluated for anticancer activity .
- Biological Activity : Demonstrates moderate cytotoxicity in cancer cell lines but is less studied for anti-inflammatory effects compared to 2',3',4'-isomer .
3',4',5'-Trimethoxyacetophenone
- Molecular Weight : 210.23 g/mol .
- Solubility : Slightly soluble in water .
- Applications :
- Biological Activity: Antimicrobial: Inhibits Candida albicans (MIC: 0.97 µg/ml) and Staphylococcus aureus (MIC: 0.97 µg/ml) via synergistic phenolic action . Anticancer: Less prominent in cancer models compared to 2',4',6'-isomer .
3,4,5-Trimethoxyacetophenone
- Molecular Weight : 210.23 g/mol (structural isomer with methoxy groups on adjacent positions) .
- Applications :
- Biological Activity :
Comparative Data Table
Research Findings and Mechanistic Insights
Positional Isomerism Effects :
- The 2',3',4' configuration enhances anti-inflammatory activity by modulating NF-κB signaling, as seen in chalcone derivatives .
- The 2',4',6' isomer’s symmetry facilitates binding to hydrophobic pockets in microtubules, promoting depolymerization .
- 3',4',5' and 3,4,5 isomers exhibit stronger antimicrobial activity due to increased electron density from adjacent methoxy groups, enhancing interactions with microbial membranes .
- Synthetic Utility: 2',4',6'-Trimethoxyacetophenone is preferred for one-step chalcone synthesis under basic conditions (e.g., KOH/MeOH) . 3',4',5'-Trimethoxyacetophenone requires acidic or enzymatic catalysis for regioselective functionalization .
Biological Activity
2',3',4'-Trimethoxyacetophenone is an organic compound belonging to the acetophenone family, characterized by three methoxy groups attached to the aromatic ring. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.
- Molecular Formula : C10H12O4
- Molecular Weight : 196.20 g/mol
- CAS Number : 62615-26-3
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.
- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro studies.
- Study Findings : In a study conducted on human monocytes, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory conditions .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties.
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of a combination therapy involving this compound and other natural extracts in a rat model of Alzheimer's disease. Results showed improved cognitive function and reduced oxidative stress markers in treated rats compared to controls .
- Chalcone Derivatives : Research on related chalcone derivatives has shown that modifications to the acetophenone structure can enhance biological activity. For instance, certain derivatives exhibited increased potency against colorectal cancer cell lines by inhibiting NF-kB signaling .
Data Table: Summary of Biological Activities
Scientific Research Applications
2',3',4'-Trimethoxyacetophenone is an organic compound belonging to the acetophenone family, with the molecular formula and a molecular weight of approximately 210.23 g/mol. It features three methoxy groups at the 2, 3, and 4 positions on the aromatic ring and an acetyl group at the 1 position, which contribute to its chemical properties and biological activities.
Potential Applications in Scientific Research
Research indicates that this compound has potential in various scientific research applications.
Chemical Properties
- It exhibits good solubility in organic solvents and is relatively stable under ambient conditions.
- The presence of three methoxy groups (-OCH3) on the aromatic ring makes the molecule electron-donating, influencing its reactivity in chemical reactions.
Chemical Transformations
- This compound can undergo various chemical transformations using reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
- Reacting 2′,3′,4′-Trimethoxyacetophenone with BCl3 gives the corresponding 2,3-dihydroxy-4-methoxy compounds .
- It can be synthesized through the Claisen condensation reaction between veratrole (1,2-dimethoxybenzene) and acetic anhydride.
Biological Activities
- This compound interacts with molecular targets, including enzymes like aromatase and topoisomerase II, and signaling pathways like Vascular Endothelial Growth Factor (VEGF) and Janus kinase/signal transducer and activator of transcription (JAK/STAT).
- This compound can interfere with tubulin polymerization, which is crucial for cell division, suggesting potential applications in cancer therapy.
- It acts as a fast-binding analog to colchicine at the tubulin binding site, disrupting microtubule formation and leading to mitotic arrest in cells, highlighting its potential as a therapeutic agent in oncology by targeting cell division pathways.
- This compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism involves interference with cellular processes crucial for cancer cell survival and proliferation.
- It acts as an analog of colchicine, competing for the colchicine binding site on tubulin, which is essential for microtubule formation during cell division. This binding disrupts microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.
- In vitro studies have demonstrated that 3',4',5'-Trimethoxyacetophenone effectively inhibits the growth of breast cancer cell lines (e.g., MCF-7), showing IC values in the low micromolar range. Another study highlighted its effectiveness against leukemia cells, where it induced apoptosis through caspase activation pathways.
Other Potential Biological Activities
- Preliminary studies suggest that 3',4',5'-Trimethoxyacetophenone may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.
- Some studies have indicated that 3',4',5'-Trimethoxyacetophenone might possess anti-inflammatory properties, potentially through the modulation of cytokine production.
Table Comparing this compound with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3',4',5'-Trimethoxyacetophenone | Three methoxy groups at different positions | Different arrangement of methoxy groups affects reactivity |
2,4-Dimethoxyacetophenone | Two methoxy groups at positions 2 and 4 | Fewer methoxy groups lead to different biological activity |
Acetophenone | Single acetyl group without methoxylation | Lacks methoxy groups; thus less complex reactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2',3',4'-Trimethoxyacetophenone, and how can their efficiency be compared?
this compound is typically synthesized via Claisen-Schmidt condensation or selective methylation/demethylation of precursor acetophenones. Key methods include:
- Method A : Reacting substituted acetophenones with methoxy groups under alkaline conditions (e.g., KOH in MeOH/H₂O, reflux) .
- Method B : Selective demethylation of 2',4',6'-Trimethoxyacetophenone or methylation of 2',4',6'-trihydroxyacetophenone using phase-transfer catalysts .
Efficiency Comparison :
Method | Yield | Purity | Scalability |
---|---|---|---|
A | Moderate (60-75%) | High (>95% GC) | Lab-scale |
B | High (80-90%) | Requires purification | Limited by catalyst cost |
Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- ¹H/¹³C NMR : Confirms methoxy group positions and acetophenone backbone (e.g., δ 3.8–4.0 ppm for methoxy protons) .
- GC-MS : Validates molecular weight (C₁₁H₁₄O₄; MW 210.23) and detects impurities .
- FT-IR : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and aromatic C-O bonds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizers .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
- Emergency : In case of eye contact, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do solvent polarity and catalyst selection influence the yield of this compound in Claisen-Schmidt condensations?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Methanol/water mixtures balance solubility and product precipitation .
- Catalysts : Piperidine or KOH improves condensation efficiency by deprotonating acetophenone intermediates. Piperidine reduces side reactions in methoxy-rich systems .
Optimization Example :
Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
KOH | MeOH/H₂O | 80 | 65 |
Piperidine | MeOH | 60 | 78 |
Q. What strategies can resolve discrepancies in reported anti-inflammatory efficacy across different cellular models when using this compound-derived chalcones?
- Standardize Assays : Use consistent NF-κB or COX-2 inhibition protocols .
- Control Variables : Match cell lines (e.g., RAW 264.7 macrophages vs. THP-1 monocytes) and chalcone concentrations (e.g., 10–50 µM) .
- Mechanistic Profiling : Compare downstream targets (e.g., Bcl-2 downregulation vs. lipid peroxidation inhibition) to identify context-dependent activity .
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
- QSAR Studies : Correlate methoxy group positions with anti-inflammatory IC₅₀ values .
- Docking Simulations : Predict interactions with NF-κB p65 or IκBα to prioritize analogs .
- ADMET Prediction : Optimize logP (target: 2.5–3.5) and metabolic stability using tools like SwissADME .
Q. Data Contradiction Analysis
Q. Why do some studies report weak anti-inflammatory activity for this compound-derived chalcones despite structural similarity to potent analogs?
- Positional Isomerism : 2',4',6'-Trimethoxyacetophenone derivatives show higher activity due to symmetric methoxy distribution, enhancing binding to hydrophobic pockets .
- Experimental Variability : Differences in cell viability assays (e.g., MTT vs. ATP luminescence) may skew results .
Q. How can researchers validate the role of this compound in apoptosis induction given conflicting data on Bcl-2 modulation?
- Dose-Response Studies : Test 10–100 µM ranges to identify threshold effects .
- Knockdown Models : Use siRNA targeting Bcl-2 in cancer cells (e.g., MDA-MB-231) to isolate chalcone-driven apoptosis .
Q. Methodological Recommendations
Q. What purification techniques maximize the recovery of this compound from reaction mixtures?
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent .
- Recrystallization : Use ethanol/water (7:3) for high-purity crystals .
Q. How should researchers design dose-ranging studies for in vivo anti-inflammatory testing?
Properties
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNAATJMQOUREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022257 | |
Record name | 2',3',4'-Trimethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13909-73-4 | |
Record name | 2′,3′,4′-Trimethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13909-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3',4'-Trimethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013909734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13909-73-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68811 | |
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Record name | 2',3',4'-Trimethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3',4'-trimethoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2',3',4'-TRIMETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3JC7ZP11A | |
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Retrosynthesis Analysis
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